3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a brominated furan ring attached to a pyrazole moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions involving pyrazole derivatives to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan ring.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogen-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The exact mechanism of action for 3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde
- 3-(5-Bromofuran-3-yl)propanal
- (5-Bromofuran-3-yl)methanol
Uniqueness
Compared to similar compounds, 3-(5-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine stands out due to its pyrazole moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H8BrN3O |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
5-(5-bromofuran-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3O/c1-12-8(10)3-6(11-12)5-2-7(9)13-4-5/h2-4H,10H2,1H3 |
InChI Key |
GTMVHZLXPVJELM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=COC(=C2)Br)N |
Origin of Product |
United States |
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